![molecular formula C13H18N6O2 B2803244 N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide CAS No. 1384549-57-8](/img/structure/B2803244.png)
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide, also known as JNJ-7777120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit potent and selective antagonistic activity against the human histamine H4 receptor (H4R).
Wirkmechanismus
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide acts as a selective antagonist of the H4R, which is a G protein-coupled receptor that is predominantly expressed on immune cells, such as mast cells, eosinophils, and T cells. The H4R is involved in the regulation of histamine-mediated immune responses, including the recruitment and activation of immune cells, cytokine production, and chemotaxis.
Biochemical and physiological effects:
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide has been found to exhibit potent anti-inflammatory and anti-allergic effects by inhibiting the function of the H4R. The compound has been shown to reduce the recruitment and activation of immune cells, cytokine production, and chemotaxis in various in vitro and in vivo models of inflammation and allergy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide is its potent and selective antagonistic activity against the H4R, which makes it a valuable tool for studying the role of this receptor in various immune-mediated diseases. However, one of the limitations of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide. One area of interest is the potential therapeutic applications of this compound in various immune-mediated diseases, such as asthma, allergic rhinitis, and autoimmune disorders. Another area of interest is the development of more potent and selective H4R antagonists that can be used as potential drug candidates for the treatment of these diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide and its effects on other immune-related pathways.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-(2-(2-chloroethoxy)ethoxy)acetonitrile with 3-aminopyridazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-(2-aminoethyl)morpholine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, allergy, and autoimmune disorders. The compound has been found to exhibit potent anti-inflammatory and anti-allergic effects by inhibiting the function of the H4R, which is involved in the regulation of histamine-mediated immune responses.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[2-[(pyridazin-3-ylamino)methyl]morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c14-3-5-15-13(20)10-19-6-7-21-11(9-19)8-16-12-2-1-4-17-18-12/h1-2,4,11H,5-10H2,(H,15,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVFMASPMIIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NCC#N)CNC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)

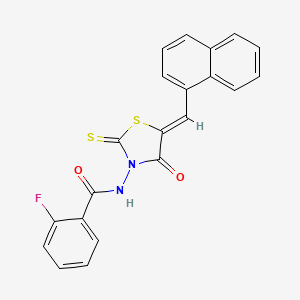
![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)
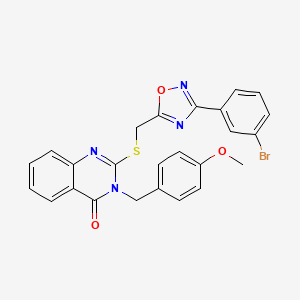
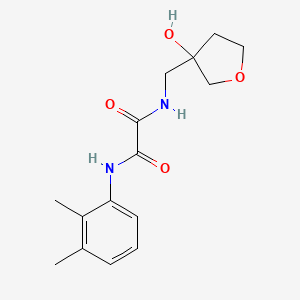
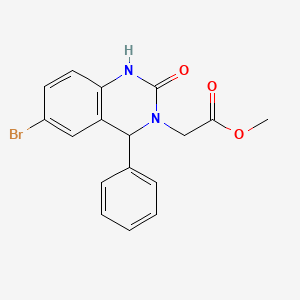

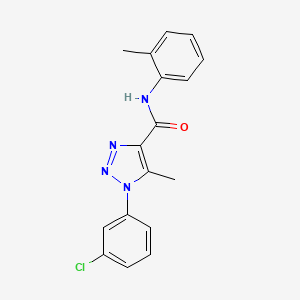
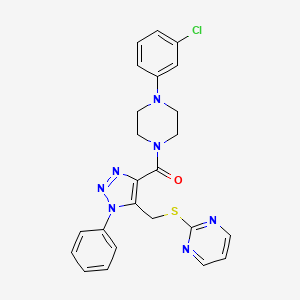
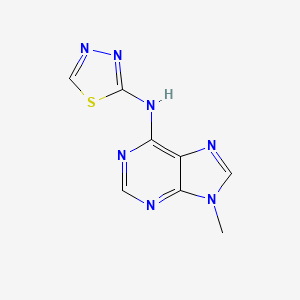
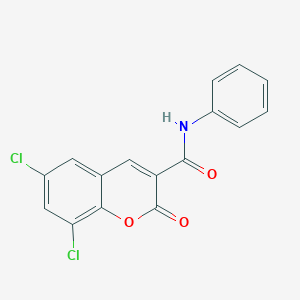

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)